4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine
Description
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorine atom at position 4, an N-methylamine group at position 2, and a 2-methylpropyl (isobutyl) substituent at position 4. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmacological and agrochemical applications.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)4-7-5-8(10)13-9(11-3)12-7/h5-6H,4H2,1-3H3,(H,11,12,13) |
InChI Key |
NYFUBUWLWQOGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group at position 4 can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
N-Methylation: The methyl group at the nitrogen atom can be introduced through methylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Alkylation at Position 6: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles can be used under anhydrous conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can yield pyrimidine N-oxides or carboxylic acid derivatives.
Reduction Products: Reduction can yield amine derivatives or dehalogenated products.
Scientific Research Applications
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis or signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the pyrimidine ring critically determine molecular properties. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Hypothetical calculation based on IUPAC name.
Key Observations :
- Lipophilicity : The 2-methylpropyl group in the target compound increases hydrophobicity compared to smaller substituents like methylthio () or cyclopropyl (). This could enhance membrane permeability but reduce aqueous solubility .
- Steric Hindrance : Cyclopropyl () and piperazinyl () substituents introduce steric effects that may influence binding interactions in biological systems .
Biological Activity
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Synthesis of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine
The synthesis typically involves several key steps that optimize yield and purity. Common methods include:
- Starting Materials : Utilization of commercially available pyrimidine derivatives.
- Chemical Reactions : Employing reactions such as halogenation and amination under controlled conditions.
- Purification Techniques : Techniques like crystallization and chromatography are often used to isolate the final product.
The biological activity of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial growth, which is critical for its antimicrobial and anti-inflammatory effects.
- Receptor Interaction : Potential interactions with receptors that modulate immune responses have been suggested, although detailed studies are needed to confirm these mechanisms.
Antimicrobial Properties
Research indicates that 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine exhibits notable antimicrobial activity against various bacterial strains. It has been shown to effectively inhibit the growth of certain pathogens, making it a candidate for therapeutic applications in treating infections.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, contributing to its potential as a therapeutic agent for inflammatory diseases. The exact pathways through which these effects occur are still under investigation, but they likely involve modulation of inflammatory cytokines and chemokines.
Case Studies and Research Findings
Several studies have explored the biological activities of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating promising potential for clinical applications.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anti-inflammatory Activity :
- In vitro assays showed that treatment with the compound reduced the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 500 150 IL-6 300 80
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
